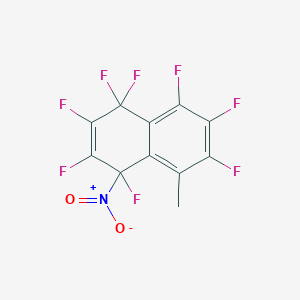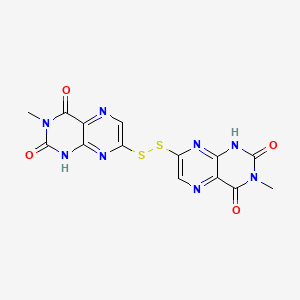
7,7'-Disulfanediylbis(3-methylpteridine-2,4(1H,3H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7’-Disulfanediylbis(3-methylpteridine-2,4(1H,3H)-dione) is a complex organic compound known for its unique structure and properties This compound belongs to the pteridine family, which is characterized by a bicyclic ring system containing nitrogen atoms The presence of sulfur bridges and methyl groups adds to its distinctiveness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Disulfanediylbis(3-methylpteridine-2,4(1H,3H)-dione) typically involves the following steps:
Formation of the Pteridine Ring: The initial step involves the synthesis of the pteridine ring system. This can be achieved through the condensation of appropriate diamines with formyl or acyl derivatives.
Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of Sulfur Bridges: The sulfur bridges are formed by reacting the pteridine derivatives with sulfur-containing reagents like thiols or disulfides under controlled conditions.
Industrial Production Methods
Industrial production of 7,7’-Disulfanediylbis(3-methylpteridine-2,4(1H,3H)-dione) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bridges to thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Functionalized derivatives with altered chemical properties.
Scientific Research Applications
7,7’-Disulfanediylbis(3-methylpteridine-2,4(1H,3H)-dione) has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7,7’-Disulfanediylbis(3-methylpteridine-2,4(1H,3H)-dione) involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, DNA, and proteins.
Pathways: Inhibition of enzyme activity, disruption of DNA replication, and modulation of protein function.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound with a simpler structure.
Methopterin: A methylated derivative with different substitution patterns.
Biopterin: A naturally occurring pteridine derivative with biological significance.
Uniqueness
7,7’-Disulfanediylbis(3-methylpteridine-2,4(1H,3H)-dione) stands out due to its unique sulfur bridges and specific methylation pattern, which confer distinct chemical and biological properties
Properties
CAS No. |
89334-11-2 |
|---|---|
Molecular Formula |
C14H10N8O4S2 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-methyl-7-[(3-methyl-2,4-dioxo-1H-pteridin-7-yl)disulfanyl]-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C14H10N8O4S2/c1-21-11(23)7-9(19-13(21)25)17-5(3-15-7)27-28-6-4-16-8-10(18-6)20-14(26)22(2)12(8)24/h3-4H,1-2H3,(H,17,19,25)(H,18,20,26) |
InChI Key |
PJDQNYZGUAJCKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC=C(N=C2NC1=O)SSC3=CN=C4C(=N3)NC(=O)N(C4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


diphenyl-](/img/structure/B14397419.png)
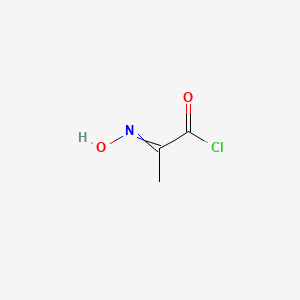
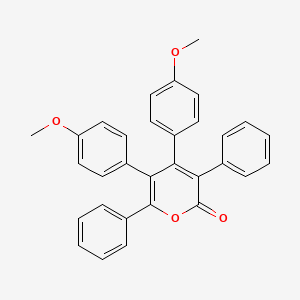

![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)
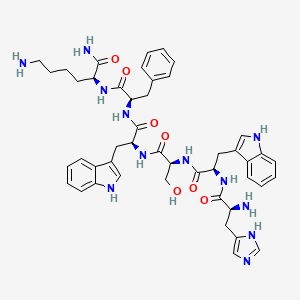

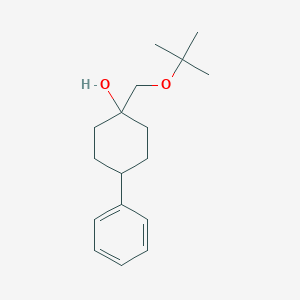
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
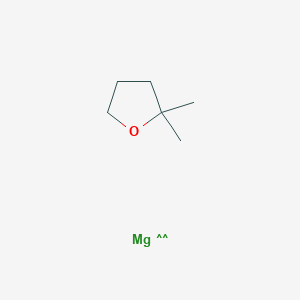
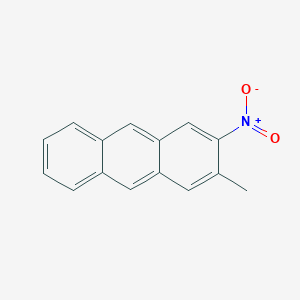
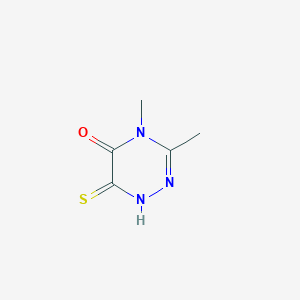
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
